
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone, benzaldehyde, and 4-methylpiperidine.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 2-hydroxyacetophenone and benzaldehyde to form 2-hydroxychalcone.
Cyclization: The 2-hydroxychalcone undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromone core.
Substitution Reaction: The chromone core is then subjected to a substitution reaction with 4-methylpiperidine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The piperidine moiety can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are employed in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 7-oxo-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one.
Reduction: Reduction of the chromone core produces dihydrochromone derivatives.
Substitution: Substitution reactions result in various piperidine derivatives with different functional groups.
科学研究应用
7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as ATR kinase. By inhibiting ATR kinase, the compound disrupts the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperidine moiety, resulting in different biological activity.
2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Lacks the hydroxyl group at position 7, affecting its reactivity and interactions.
7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks both the piperidine moiety and the hydroxyl group, leading to significantly different properties.
Uniqueness
The presence of both the hydroxyl group at position 7 and the piperidine moiety at position 8 in 7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one imparts unique chemical and biological properties. These functional groups contribute to its potential as an ATR kinase inhibitor and its diverse reactivity in chemical reactions.
属性
IUPAC Name |
7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-15-10-12-24(13-11-15)14-19-20(25)9-8-18-22(26)21(16(2)27-23(18)19)17-6-4-3-5-7-17/h3-9,15,25H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYIKIHFGNGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
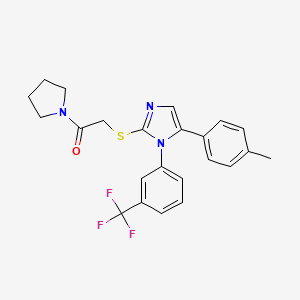
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2722339.png)
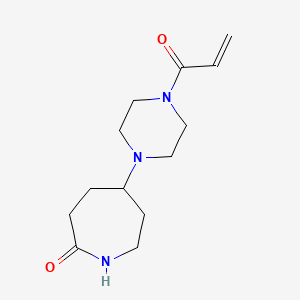
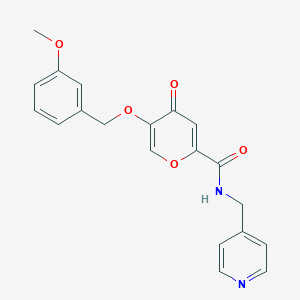
![4-chloro-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
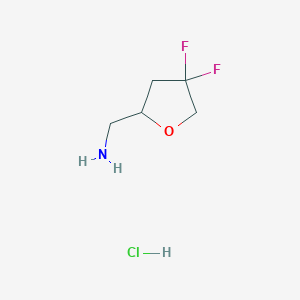
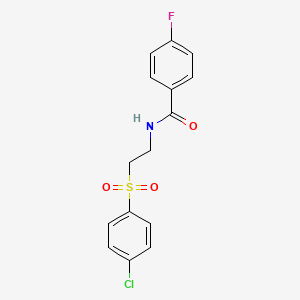
![N-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2722353.png)
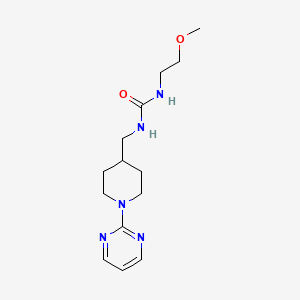
![N-(2,6-dimethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2722355.png)
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)
![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)
